
(5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound belonging to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a phenoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of 3-phenoxybenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate acting as a catalyst. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted thiazolidinones
Scientific Research Applications
(5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of (5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer research, the compound is thought to induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways and inhibiting the activity of enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(4-butoxyphenyl)-5-(3-phenoxybenzylidene)-1,3-thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(3-phenoxybenzylidene)-2,4-imidazolidinedione
- (5Z)-5-(3-phenoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one
Uniqueness
(5Z)-3-methyl-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C17H13NO2S2 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13NO2S2/c1-18-16(19)15(22-17(18)21)11-12-6-5-9-14(10-12)20-13-7-3-2-4-8-13/h2-11H,1H3/b15-11- |
InChI Key |
FRFHIEUCMCZYBY-PTNGSMBKSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=CC=C2)OC3=CC=CC=C3)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=CC=C2)OC3=CC=CC=C3)SC1=S |
Origin of Product |
United States |
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